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molecular formula C6H7N3O4S B1283630 2-Amino-5-nitrobenzenesulfonamide CAS No. 54734-85-9

2-Amino-5-nitrobenzenesulfonamide

Cat. No. B1283630
M. Wt: 217.21 g/mol
InChI Key: SKATTZSUUSDLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101800B2

Procedure details

2-Amino-5-nitrobenzenesulfonic acid (200.00 g, 0.917 mol) was suspended in warm sulfolane (250 mL) and the suspension was heated to 80° C. Phosphorous oxychloride (126 mL, 1.375 mol) was added and resulting mixture was heated to 110-120° C. and stirred for 4 h. The resulting solution was cooled to 60° C. and added dropwise into concentrated aqueous ammonium hydroxide solution (800 mL, 11.9 mol) at <10° C. The flask was rinsed with warm sulfolane (50 mL) and the wash was added into the above reaction mixture. The resulting suspension was stirred at 25° C. for 1 h, heated to 95° C. and stirred for 1 hour. The mixture was cooled to 80° C. and the pH was adjusted to 6-8 with 3.0 M aqueous hydrochloric acid solution (˜600 mL) and allowed to cool to 25° C. The dark green suspension was filtered, and the wet filter cake was washed with water (300 mL) and dried at 60° C. overnight to give the crude product (140 g) as a green-yellow solid. The crude product was dissolved in 0.5 M aqueous sodium hydroxide solution (1.4 L, 0.7 mol). Charcoal (14 g) was added and the mixture was heated to reflux and stirred for 15 min. The mixture was filtered through Celite and washed with 0.5 M aqueous sodium hydroxide solution (100 mL). The pH of the filtrate was adjusted to 6-8 with concentrated aqueous hydrochloric acid solution (˜60 mL) and the yellow suspension was allowed to cool to 25° C. The mixture was filtered and the wet filter cake was washed with water (200 mL) and dried at 60° C. overnight to afford the desired product, 2-amino-5-nitrobenzenesulfonamide (130 g, 0.599 mol, 65%) as a bright yellow powder.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 L
Type
reactant
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([OH:14])(=O)=[O:12].P(Cl)(Cl)(Cl)=O.[OH-].[NH4+:21].[OH-].[Na+].C>S1(CCCC1)(=O)=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:21])(=[O:14])=[O:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
Step Two
Name
Quantity
126 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.4 L
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
14 g
Type
reactant
Smiles
C
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 110-120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 60° C.
WASH
Type
WASH
Details
The flask was rinsed with warm sulfolane (50 mL)
ADDITION
Type
ADDITION
Details
the wash was added into the above reaction mixture
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 25° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 95° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
FILTRATION
Type
FILTRATION
Details
The dark green suspension was filtered
WASH
Type
WASH
Details
the wet filter cake was washed with water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give the crude product (140 g) as a green-yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with 0.5 M aqueous sodium hydroxide solution (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the wet filter cake was washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.599 mol
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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